molecular formula C16H18N2O2 B8150210 (S)-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate

(S)-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate

Cat. No.: B8150210
M. Wt: 270.33 g/mol
InChI Key: FXCUSQSLDGOALT-HNNXBMFYSA-N
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Description

(S)-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate is a chiral compound with a specific stereochemistry at the amino acid center. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a pyridine ring in its structure makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 2-bromo-3-(3-(pyridin-4-yl)phenyl)propanoate and an appropriate chiral amine.

    Reaction Conditions: The key step involves the nucleophilic substitution of the bromine atom by the chiral amine under basic conditions. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand the interaction of chiral molecules with biological targets.

    Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (S)-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(pyridin-4-yl)propanoic acid: An alanine derivative with similar structural features.

    (S)-2-Amino-3-(3-pyridyl)propanoic acid: Another amino acid derivative with a pyridine ring.

Uniqueness

(S)-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate is unique due to the presence of both an ester group and a chiral center, which provides additional functionalization possibilities and stereochemical complexity compared to similar compounds.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(3-pyridin-4-ylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-20-16(19)15(17)11-12-4-3-5-14(10-12)13-6-8-18-9-7-13/h3-10,15H,2,11,17H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCUSQSLDGOALT-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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